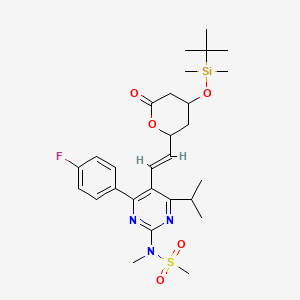

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride (THTDH) is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. THTDH has been studied for its biochemical and physiological effects on cells, as well as its potential applications in laboratory experiments.

Scientific Research Applications

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has been used in a wide range of scientific research applications. It has been used as a ligand for the synthesis of metal complexes and as a reagent for the synthesis of other organic compounds. This compound has also been used in the study of the structure and reactivity of metal complexes, as well as in the study of the catalytic activity of metal complexes. Additionally, this compound has been used in the study of the structure and reactivity of organic compounds, as well as in the study of the catalytic activity of organic compounds.

Mechanism of Action

The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is based on its ability to act as a ligand for metal complexes. When this compound binds to a metal complex, it forms a coordination bond with the metal center. This coordination bond is stabilized by the presence of hydrogen bonds between the this compound and the metal center. Additionally, the coordination bond between this compound and the metal center can be further stabilized by the presence of other ligands, such as halides and nitro groups.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects on cells. Studies have shown that this compound can inhibit the activity of enzymes, such as proteases and phosphatases. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. These effects are thought to be due to the ability of this compound to bind to metal complexes and to interact with proteins and other molecules in the cell.

Advantages and Limitations for Lab Experiments

The use of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride in laboratory experiments has several advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound can be used to study the structure and reactivity of metal complexes and organic compounds, as well as the catalytic activity of these compounds. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. Therefore, caution should be taken when using this compound in laboratory experiments.

Future Directions

There are several potential future directions for the use of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride in scientific research. One potential direction is the use of this compound as a drug delivery system. Additionally, this compound could be used to study the structure and reactivity of proteins and other biomolecules, as well as the catalytic activity of these molecules. Additionally, this compound could be used to study the structure and reactivity of metal-containing proteins, as well as the catalytic activity of these proteins. Finally, this compound could be used to study the structure and reactivity of metal-containing enzymes, as well as the catalytic activity of these enzymes.

Synthesis Methods

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is synthesized through a two-step reaction process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-amino-3-mercapto-1,3-thiazole in the presence of an acid catalyst to form the intermediate product 4-hydroxy-3-methoxy-2-amino-1,3-thiazole. The second step involves the reaction of the intermediate product with oxalyl chloride in the presence of a base catalyst to form this compound.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves the reaction of L-cysteine with formaldehyde to form a Schiff base, which is then reduced to form the desired product.", "Starting Materials": [ "L-cysteine", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve L-cysteine in 1M hydrochloric acid solution.", "Step 2: Add formaldehyde to the solution and stir for 2 hours at room temperature to form a Schiff base.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 4: Reduce the Schiff base by adding sodium borohydride and stirring for 1 hour at room temperature.", "Step 5: Acidify the solution with hydrochloric acid and filter the precipitate.", "Step 6: Wash the precipitate with ethanol and dry to obtain (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride." ] } | |

| 284678-16-6 | |

Molecular Formula |

C6H10ClNO4S |

Molecular Weight |

227.659 |

IUPAC Name |

(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1 |

InChI Key |

SKUXUBUSAYNUAP-XPTOHWELSA-N |

SMILES |

C1CSC(NC1C(=O)O)C(=O)O.Cl |

synonyms |

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)

![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)